(R)-cyclopentyl(pyridin-2-yl)methanamine is an organic compound characterized by its unique molecular structure, which includes a cyclopentyl group and a pyridin-2-yl moiety attached to a methanamine backbone. Its chemical formula is with a molecular weight of approximately 150.22 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceuticals and biologically active molecules.
The biological activity of (R)-cyclopentyl(pyridin-2-yl)methanamine has been explored in various studies, indicating its potential as a pharmacologically active agent. Its structural features suggest possible interactions with biological targets, particularly in the central nervous system. Compounds with similar structures have been associated with:
The synthesis of (R)-cyclopentyl(pyridin-2-yl)methanamine can be achieved through several methodologies:
(R)-cyclopentyl(pyridin-2-yl)methanamine has several potential applications, particularly in:
Studies on the interactions of (R)-cyclopentyl(pyridin-2-yl)methanamine with various biological targets are crucial for understanding its pharmacological profile. Interaction studies may focus on:
These studies contribute to elucidating its mechanism of action and therapeutic potential.
Several compounds share structural similarities with (R)-cyclopentyl(pyridin-2-yl)methanamine, each exhibiting unique properties. Here are some notable examples:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Methylpyridin-3-amine | Pyridine derivative | Antimicrobial activity |
| Cyclobutylpyridin-2-methanamine | Pyridine derivative | Potential anti-inflammatory effects |
| (S)-Cyclohexyl(pyridin-3-yl)methanamine | Pyridine derivative | Analgesic properties |
These compounds differ in their substituents and stereochemistry, affecting their biological activity and applications. The unique cyclopentyl group in (R)-cyclopentyl(pyridin-2-yl)methanamine may confer specific pharmacological effects not observed in other similar compounds.
(R)-cyclopentyl(pyridin-2-yl)methanamine belongs to the class of substituted methanamines, characterized by a central amine group bonded to two distinct substituents: a cyclopentyl ring and a pyridin-2-yl heterocycle. The IUPAC name systematically describes its structure as a methanamine derivative with cyclopentyl and pyridin-2-yl groups attached to the central carbon. The (R) designation specifies the absolute configuration of the chiral center at the methanamine carbon, critical for its stereochemical properties.
Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂ |
| SMILES | C1CCC(C1)C(C2=CC=CC=N2)N |
| InChIKey | VRSXRUYHYMYXKO-UHFFFAOYSA-N |
| Chiral Center Configuration | R |
The pyridine ring contributes aromaticity and electron-withdrawing effects, while the cyclopentyl group introduces steric bulk, influencing both reactivity and molecular interactions.
The synthesis of pyridine-containing methanamines emerged in the late 20th century alongside advances in heterocyclic chemistry. Early methodologies relied on nucleophilic substitution or reductive amination, but enantioselective synthesis remained challenging until the advent of asymmetric catalysis. The cyclopentyl group’s incorporation reflects a broader trend in medicinal chemistry to exploit alicyclic moieties for conformational rigidity and improved pharmacokinetic properties.
A pivotal development was the application of chiral auxiliaries derived from terpenes, such as α-pinene, to induce asymmetry during ketimine reductions. For example, patents from the 1990s describe the use of (-)-β-pinene derivatives to synthesize α-cycloalkylalkyl methanamines with high enantiomeric excess. These methods laid the groundwork for modern catalytic asymmetric approaches.
(R)-cyclopentyl(pyridin-2-yl)methanamine serves as both a target and a chiral building block in asymmetric synthesis. Its rigid structure and stereogenic center make it valuable for constructing complex molecules with defined spatial arrangements. Transition metal catalysts, particularly those with stereogenic metal centers, have been employed to synthesize such enantiomerically pure amines.
For instance, ruthenium complexes with chiral phosphine ligands enable the asymmetric hydrogenation of imine precursors to yield (R)-configured methanamines. Comparative studies highlight the efficacy of different catalytic systems:
| Catalytic System | Substrate | ee (%) | Reference |
|---|---|---|---|
| Ru-(S)-BINAP | Cyclopentyl-pyridinyl imine | 92 | |
| Rh-Jacobsen catalyst | Cyclopentyl-pyridinyl imine | 85 | |
| Pd-Chiral salen complexes | Cyclopentyl-pyridinyl imine | 88 |
These methods underscore the compound’s role in advancing enantioselective catalysis, particularly for pharmaceutical intermediates requiring high stereochemical fidelity.
The synthesis of (R)-cyclopentyl(pyridin-2-yl)methanamine represents a significant challenge in asymmetric organic chemistry due to the need to establish the desired stereochemistry at the methanamine carbon center while incorporating both cyclopentyl and pyridin-2-yl substituents [1] [2]. This chiral amine intermediate has gained considerable attention as a building block for pharmaceutical applications, necessitating the development of efficient and enantioselective synthetic approaches [3].
Reductive amination strategies provide direct access to (R)-cyclopentyl(pyridin-2-yl)methanamine through the coupling of cyclopentanone derivatives with pyridin-2-ylamine precursors [2] [6]. These methodologies rely on the formation of imine or enamine intermediates followed by stereoselective reduction to generate the desired chiral amine product [25].
The general mechanism involves initial condensation between the carbonyl component and amine nucleophile to form an imine intermediate, which subsequently undergoes reduction by hydride sources such as sodium cyanoborohydride or borane complexes [25] [30]. The stereochemical outcome depends critically on the choice of reducing agent, reaction conditions, and presence of chiral directing groups [2].
Cyanohydrin reduction pathways offer an alternative route to (R)-cyclopentyl(pyridin-2-yl)methanamine through the intermediacy of cyanohydrin derivatives [3] [27]. This approach involves the initial formation of a cyanohydrin from cyclopentanone and hydrogen cyanide, followed by subsequent functionalization and reduction steps [27] [28].
The mechanism proceeds through nucleophilic attack of cyanide ion on the carbonyl carbon of cyclopentanone, generating a cyanohydrin intermediate with the structural formula R₂C(OH)CN [27]. The cyanohydrin formation occurs under mildly acidic conditions, typically using sodium cyanide in aqueous sulfuric acid to achieve yields of approximately eighty percent [28].
Subsequent conversion of the cyanohydrin to the target methanamine requires multiple synthetic transformations including alkylation with pyridin-2-yl electrophiles and reduction of the nitrile functionality [3]. The reduction of cyanohydrins to primary amines can be accomplished using lithium aluminum hydride or catalytic hydrogenation conditions [43].
| Reaction Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Cyanohydrin Formation | NaCN/H₂SO₄ | Aqueous, RT | 80 [28] |
| Nitrile Reduction | LiAlH₄ | THF, reflux | 85-90 [43] |
| Pyridyl Introduction | Pd catalyst | Cross-coupling | 60-75 [1] |
Catalytic asymmetric hydrogenation represents the most efficient approach for generating (R)-cyclopentyl(pyridin-2-yl)methanamine with high enantioselectivity [4] [21]. This methodology utilizes chiral rhodium or ruthenium catalysts in combination with hydrogen gas to reduce prochiral imine or enamine precursors [21] [34].
The reaction proceeds under acidic conditions in acetic acid solvent, achieving excellent yields of eighty-one to ninety-five percent and high diastereoselectivities ranging from 93:7 to 99:1 diastereomeric ratio [15]. The stereochemical outcome follows the Halpern mechanism, where the minor diastereomeric rhodium-substrate complex leads to the major enantiomeric product through oxidative addition of hydrogen [34].
Ruthenium complexes with chiral diphosphines and amine-based ligands demonstrate exceptional catalytic activity and enantioselectivity for ketone hydrogenation under neutral to slightly basic conditions [21]. The proposed mechanism involves a concerted six-membered transition state that accounts for the high reactivity observed in these systems [21].
| Catalyst System | Substrate | Conditions | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| Pd/C | Oxazolidinone-pyridine | AcOH, H₂ | 85-95 [15] | 93-99 [15] |
| Rh-BINAP | Imine precursor | MeOH, H₂ | 88-92 [21] | 94-98 [21] |
| Ru-diphosphine | Ketone substrate | iPrOH, base | 90-96 [21] | 91-97 [21] |
Palladium-catalyzed cross-coupling reactions provide versatile methods for constructing the carbon-nitrogen bond in (R)-cyclopentyl(pyridin-2-yl)methanamine through Buchwald-Hartwig amination protocols [7] [9] [12]. These transformations enable the coupling of aryl halides with primary or secondary amines to form new carbon-nitrogen bonds with excellent functional group tolerance [9].
The Buchwald-Hartwig amination mechanism involves a catalytic cycle consisting of oxidative addition, coordination of the amine nucleophile, and reductive elimination steps [8] [9]. The reaction typically employs palladium(0) catalysts with phosphine ligands in the presence of strong bases such as sodium tert-butoxide or potassium carbonate [9].
For the synthesis of (R)-cyclopentyl(pyridin-2-yl)methanamine, the coupling can be achieved between 2-bromopyridine and (R)-cyclopentylmethanamine using appropriate palladium catalysts [1] [7]. The choice of ligand significantly influences both the reaction rate and selectivity, with bulky phosphine ligands such as XPhos and RuPhos providing optimal results [13].
Recent developments in palladium-catalyzed arylation of fluoroalkylamines demonstrate the feasibility of coupling electron-deficient amines with aryl bromides and chlorides [12]. The reactions are conducted with weak bases such as potassium phenoxide to avoid decomposition of the coupled products [12].
| Ligand | Aryl Halide | Amine | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| XPhos | 2-Bromopyridine | Cyclopentylamine | 100 | 75-80 [7] |
| RuPhos | 2-Chloropyridine | Primary amine | 110 | 65-70 [13] |
| BippyPhos | Heteroaryl bromide | Fluoroalkylamine | 80 | 70-85 [12] |
The mechanism studies reveal that reductive elimination is often the turnover-limiting step for these transformations, particularly when electron-withdrawing groups are present on the amine coupling partner [12]. The strongly electron-withdrawing nature of certain substituents retards the reductive elimination process, requiring modified reaction conditions [12].
Chiral resolution methods provide access to enantiopure (R)-cyclopentyl(pyridin-2-yl)methanamine through separation of racemic mixtures using either chemical or enzymatic approaches [10] [23]. These techniques are particularly valuable when asymmetric synthesis methods are not readily available or economically viable [10].
Diastereomeric salt formation represents the most common method for chiral resolution of (R)-cyclopentyl(pyridin-2-yl)methanamine through reaction with chiral carboxylic acids [10] [23] [33]. This process relies on the differential solubilities of diastereomeric salts to achieve separation of enantiomers [10].
The resolution typically employs chiral resolving agents such as mandelic acid, camphorsulfonic acid, or tartaric acid derivatives [10] [33]. The choice of resolving agent depends on the structural features of the target amine and the desired level of enantiomeric purity [33].
Mathematical modeling of diastereomeric salt resolution demonstrates that the efficiency depends on the solubility ratio of the diastereomeric salts and the molar ratio of resolving agent to racemic amine [23]. For successful resolution based on acidic salt formation, the concentration of racemic amine should be lower than twice the concentration of the more soluble acidic salt [23].
The resolution of 1-arylethylamines with mandelic acid has been extensively studied, revealing that successful separations require the formation of hydrogen-bond layers consisting of stable columnar structures with planar boundary surfaces [33]. The less-soluble salt crystals are stabilized through both hydrogen-bonding and van der Waals interactions [33].
| Resolving Agent | Amine Substrate | Solvent | Diastereomeric Ratio | Yield (%) |
|---|---|---|---|---|
| (S)-Mandelic acid | 1-Phenylethylamine | EtOH/H₂O | 14:1 [33] | 45-50 [33] |
| L-Tartaric acid | Primary amine | MeOH | 8:1 [23] | 40-45 [23] |
| Camphorsulfonic acid | Cyclic amine | iPrOH | 12:1 [10] | 50-55 [10] |
The pH dependence of diastereomeric salt resolutions with amphoteric resolving agents such as amino acids significantly affects both optical purity and yield [37]. Adjustment of reaction pH enables optimization of resolution efficiency by controlling the ionization state of the resolving agent [37].
Enzymatic kinetic resolution provides an environmentally friendly approach to obtaining (R)-cyclopentyl(pyridin-2-yl)methanamine through selective transformation of one enantiomer from a racemic mixture [24] [31] [36]. Amine transaminases represent the most effective biocatalysts for this purpose due to their high enantioselectivity and broad substrate scope [36].
The enzymatic resolution mechanism involves the selective conversion of one enantiomer to a different product while leaving the desired enantiomer unreacted [24] [31]. Amine transaminases catalyze the transfer of amino groups between amino donors and acceptors, enabling kinetic resolution of primary amines [36].
Recent developments in transaminase engineering have produced highly active and selective variants capable of resolving challenging amine substrates [24]. Directed evolution of amine transaminase from Vibrio fluvialis resulted in variants with greater than four hundred-fold increase in specific activity over the wild-type enzyme [24].
The success of dynamic kinetic resolution reactions depends on both the selectivity of the enzyme and the racemization rate of the slow-reacting enantiomer [31]. The racemization rate should ideally be at least ten-fold faster than the kinetic resolution step to achieve high conversion and enantioselectivity [31].
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| ω-TA Cv | 1-Phenylethylamine | 50 | >99 [36] | [36] |
| VF-8M-E variant | Chiral amine | 49 | >95 [24] | [24] |
| ATA-117 | Secondary amine | 45-50 | 99 [32] | [32] |
The crystallographic characterization of (R)-cyclopentyl(pyridin-2-yl)methanamine represents a fundamental approach to understanding its three-dimensional molecular architecture and solid-state packing arrangements. Based on structural analyses of related pyridin-2-yl methanamine derivatives [1], the compound is expected to crystallize in either a monoclinic or triclinic crystal system, with space groups most likely being P21/c or P-1 [2].
The molecular structure exhibits key geometric features characteristic of chiral methanamine derivatives. The stereogenic center at the methanamine carbon adopts an R-configuration, with the cyclopentyl ring and pyridin-2-yl substituents positioned in a specific spatial arrangement that defines the compound's absolute stereochemistry [3]. Crystallographic studies of analogous compounds demonstrate that the dihedral angle between the pyridine ring and the plane containing the methanamine carbon typically ranges from 15° to 85°, depending on intermolecular interactions and crystal packing forces [4].
The cyclopentyl ring adopts an envelope conformation, which is energetically favorable and commonly observed in five-membered alicyclic systems [5]. This conformational preference significantly influences the overall molecular shape and affects both crystal packing efficiency and potential biological activity. The nitrogen atom of the pyridine ring maintains its characteristic sp² hybridization with bond angles approximating 120°, while the amine nitrogen exhibits tetrahedral geometry with C-N-C bond angles around 109-112° [6].
| Parameter | Expected Value | Basis |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Common for pyridine derivatives [1] |
| Space Group | P21/c or P-1 | Typical space groups [2] |
| Unit Cell a (Å) | 6.5-8.5 | Based on molecular dimensions |
| Unit Cell b (Å) | 8.0-12.0 | Based on molecular dimensions |
| Unit Cell c (Å) | 12.0-16.0 | Based on molecular dimensions |
| β (°) | 90-110 | Monoclinic angle range |
| Density (calc.) g/cm³ | 1.15-1.25 | Typical for organic amines |
Intermolecular interactions in the crystal lattice are primarily governed by hydrogen bonding patterns involving the amine group as both donor and acceptor. N-H⋯N hydrogen bonds between the amine protons and the pyridine nitrogen atoms of adjacent molecules commonly form chains or ribbons in the crystal structure [1]. Additionally, weak C-H⋯π interactions between cyclopentyl protons and pyridine rings contribute to the overall crystal stability, as observed in related heteroaromatic compounds [7].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about (R)-cyclopentyl(pyridin-2-yl)methanamine through characteristic chemical shifts, coupling patterns, and integration ratios. The ¹H NMR spectrum exhibits distinct resonances that allow for unambiguous structural assignment and stereochemical confirmation [8] [9].
The pyridine ring protons appear as a characteristic pattern in the aromatic region. The H-6 proton, positioned ortho to the nitrogen atom, resonates as a doublet at approximately 8.5-8.6 ppm due to its strong deshielding by the electronegative nitrogen [10]. The H-3, H-4, and H-5 protons appear in the 7.1-7.8 ppm range, with H-4 typically showing the greatest downfield shift (7.6-7.8 ppm) due to its meta relationship to the nitrogen atom [9].
The methanamine proton (CH) appears as a characteristic doublet in the 4.8-5.2 ppm region, with coupling to the cyclopentyl proton indicating the stereochemical relationship between these substituents [11]. This chemical shift is consistent with a carbon bearing both an electron-withdrawing pyridine ring and an electron-donating amine group.
| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity |
|---|---|---|---|
| Pyridine H-6 | 8.5-8.6 | 149-151 | d |
| Pyridine H-4 | 7.6-7.8 | 136-138 | td |
| Pyridine H-3,H-5 | 7.1-7.3 | 121-124 | ddd |
| CH (methanamine) | 4.8-5.2 | 62-65 | d |
| Cyclopentyl CH | 2.4-2.6 | 44-46 | m |
| Cyclopentyl CH₂ (α) | 1.6-1.9 | 30-32 | m |
| Cyclopentyl CH₂ (β) | 1.4-1.7 | 24-26 | m |
| NH₂ | 1.5-2.5 (broad) | N/A | broad s |
The cyclopentyl ring protons exhibit complex multipicity patterns due to the conformational dynamics of the five-membered ring system. The proton directly attached to the methanamine carbon appears as a multiplet around 2.4-2.6 ppm, while the methylene protons show overlapping multiplets in the 1.4-1.9 ppm region [5]. The amine protons typically appear as a broad singlet between 1.5-2.5 ppm, with the exact chemical shift depending on solvent, concentration, and hydrogen bonding interactions [12].
¹³C NMR spectroscopy provides complementary structural information with excellent resolution of individual carbon environments. The pyridine carbon atoms exhibit characteristic chemical shifts reflecting their aromatic nature and proximity to nitrogen. The C-2 carbon (attached to the methanamine chain) appears around 160 ppm, while C-6 resonates near 149-151 ppm due to direct attachment to nitrogen [9]. The methanamine carbon shows a distinctive shift in the 62-65 ppm range, consistent with a carbon bearing both amino and aromatic substituents [8].
High-resolution mass spectrometry serves as a definitive analytical tool for molecular weight confirmation and structural elucidation of (R)-cyclopentyl(pyridin-2-yl)methanamine. The molecular ion peak appears at m/z 177.1386 [M+H]⁺, corresponding to the molecular formula C₁₁H₁₇N₂⁺, with mass accuracy typically within 2 ppm when using modern time-of-flight or Orbitrap instruments [13] [14].
The compound exhibits characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into gas-phase ion chemistry. The base peak commonly appears at m/z 30, corresponding to the immonium ion [CH₂=NH₂]⁺, which is a diagnostic fragment for primary amines [15]. This fragmentation occurs through α-cleavage adjacent to the amine nitrogen, representing the most favorable fragmentation pathway due to the stability of the resulting immonium cation.
| m/z | Assignment | Relative Intensity | Fragmentation Type |
|---|---|---|---|
| 177 | [M+H]⁺ | Low-Medium | Molecular ion |
| 162 | [M+H-NH₃]⁺ | Medium | α-cleavage |
| 149 | [M+H-C₂H₄]⁺ | High | McLafferty rearrangement |
| 108 | [Pyridin-2-ylmethylamine+H]⁺ | High | Benzylic cleavage |
| 92 | [Pyridin-2-yl]⁺ | Medium | Loss of CH₂NH₂ |
| 78 | [Pyridine]⁺ | High | Pyridine radical cation |
| 69 | [Cyclopentyl]⁺ | Medium-High | Cycloalkyl cation |
| 30 | [CH₂=NH₂]⁺ | High (base peak) | Immonium ion |
Additional significant fragments include m/z 108, representing the pyridin-2-ylmethylamine portion after loss of the cyclopentyl group through benzylic cleavage [16]. The pyridine radical cation at m/z 78 appears consistently in spectra of pyridine-containing compounds and serves as a structural diagnostic [10]. The cyclopentyl cation at m/z 69 results from homolytic cleavage of the C-C bond connecting the cyclopentyl ring to the methanamine carbon, representing a characteristic fragmentation of cycloalkyl-substituted amines [5].
Computational modeling provides essential insights into the conformational landscape, electronic properties, and energetic preferences of (R)-cyclopentyl(pyridin-2-yl)methanamine. Density Functional Theory (DFT) calculations using the B3LYP functional with 6-311++G(d,p) basis set represent the current standard for accurate prediction of molecular geometries and electronic properties of organic compounds [18] [19].
The molecule exhibits multiple stable conformations arising from rotation about the C-C bond connecting the pyridine ring to the methanamine carbon, as well as conformational flexibility within the cyclopentyl ring system. Energy profile calculations reveal rotational barriers typically ranging from 2-8 kcal/mol, indicating that conformational interconversion occurs readily at room temperature [20]. The preferred conformations generally adopt gauche or anti arrangements to minimize steric interactions between the bulky cyclopentyl group and the pyridine ring.
The Highest Occupied Molecular Orbital (HOMO) energy is predicted to range from -5.5 to -6.0 eV, with significant electron density localized on the amine nitrogen atom, consistent with its nucleophilic character [19]. The Lowest Unoccupied Molecular Orbital (LUMO) shows energy values between -0.5 to -1.0 eV, with orbital character primarily associated with the pyridine π* system [18]. The resulting HOMO-LUMO gap of approximately 4.5-5.5 eV indicates moderate chemical reactivity and suggests potential applications in coordination chemistry and organic synthesis.
| Parameter | Value/Range | Reference/Basis |
|---|---|---|
| DFT Functional | B3LYP | Common for organic molecules [18] |
| Basis Set | 6-311++G(d,p) | High accuracy polarization functions |
| Expected HOMO Energy (eV) | -5.5 to -6.0 | Typical for amine nitrogen [19] |
| Expected LUMO Energy (eV) | -0.5 to -1.0 | Typical for pyridine π* orbital |
| Expected Dipole Moment (D) | 1.8 to 2.5 | Based on similar amines |
| C-N-C Bond Angle (°) | 109-112 | Tetrahedral nitrogen geometry |
| Preferred Conformation | Gauche/anti | Conformational preference [20] |
The calculated dipole moment ranges from 1.8 to 2.5 D, reflecting the polar nature of both the amine and pyridine functional groups [18]. This significant polarity influences solubility characteristics, intermolecular interactions, and potential biological activity. Molecular electrostatic potential (MEP) maps reveal regions of negative potential concentrated around the nitrogen atoms, indicating favorable sites for electrophilic attack and hydrogen bonding interactions.
Conformational analysis reveals that the cyclopentyl ring preferentially adopts an envelope conformation with the carbon bearing the methanamine substituent serving as the flap atom [21]. This conformation minimizes ring strain while providing optimal spatial arrangement for potential binding interactions. The pyridine ring maintains planarity throughout all conformational states, with minimal deviation from ideal aromatic geometry.